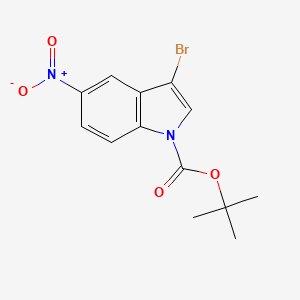

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (CAS: 914349-31-8) is a halogenated and nitrated indole derivative with a tert-butyl carbamate protecting group at the indole nitrogen. Its IUPAC name is tert-butyl 3-bromo-5-nitroindole-1-carboxylate, and it is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research. The bromine atom at position 3 and the nitro group at position 5 make it a versatile substrate for further functionalization via cross-coupling reactions, nucleophilic substitutions, or reductions. This compound is commercially available through suppliers such as Shanghai Ennopharm Co., Ltd., and is referenced under synonyms including MolPort-001-760-849 and ZINC02563792 .

Properties

IUPAC Name |

tert-butyl 3-bromo-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJARBZJMYYOONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654339 | |

| Record name | tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-31-8 | |

| Record name | tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: N-Protection (tert-Butoxycarbonylation)

- Indole is reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature.

- The product, tert-butyl indole-1-carboxylate, is isolated by standard extraction and purification techniques.

Step 2: Bromination

- The protected indole is dissolved in DMF.

- Bromine or N-bromosuccinimide is added dropwise at controlled temperature (0–25°C) to selectively introduce a bromine atom at the 3-position.

- The reaction is monitored by TLC or HPLC for completion.

Step 3: Nitration

- The brominated intermediate is subjected to nitration using a mixture of concentrated nitric and sulfuric acids, typically at low temperatures (0–5°C) to favor substitution at the 5-position.

- The reaction mixture is quenched, neutralized, and the product is extracted and purified.

Step 4: Purification

- The crude product is purified by silica gel column chromatography or recrystallization from suitable solvents.

- Analytical data confirm the structure and purity (commonly ≥98% as per COA).

2.4 Alternative and Related Methods

- Some literature suggests that order of bromination and nitration may be reversed, depending on the desired regioselectivity and stability of intermediates.

- Direct functionalization of commercially available indole derivatives, followed by BOC protection, is also reported.

- The use of milder, selective reagents (such as NBS for bromination and acetyl nitrate for nitration) can improve yields and reduce byproducts.

Data Table: Key Synthetic Parameters

Research Findings and Notes

- The synthetic approach is modular, allowing for adaptation to related indole derivatives.

- Careful control of temperature and reagent addition is essential, particularly during nitration, to avoid overreaction or decomposition.

- The use of tert-butyl as a protecting group is advantageous due to its stability under bromination and nitration conditions, and its facile removal if needed.

- The compound is typically obtained as a high-purity solid, suitable for further use in research and development settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products:

Substitution: Various substituted indole derivatives.

Reduction: 3-bromo-5-amino-1H-indole-1-carboxylate.

Hydrolysis: 3-bromo-5-nitro-1H-indole-1-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Substituent Position and Reactivity

- The nitrovinyl group enhances electrophilicity, enabling Michael addition or cycloaddition reactions, unlike the nitro group in the target compound, which is more electron-withdrawing and directs substitution at meta/para positions .

- The absence of bromine and nitro groups limits its utility in halogen-based coupling reactions .

5-Bromo-3-(silyloxy)-1H-indole derivatives (e.g., 7d) :

Compounds like 5-bromo-3-(2-((tert-butyldimethylsilyl)oxy)-3-methylcyclopent-2-en-1-yl)-1H-indole (7d) feature a silyl-protected hydroxyl group at position 3 instead of bromine. The silyl group enhances stability during synthesis but requires deprotection for further functionalization, unlike the direct reactivity of bromine in the target compound .

Key Structural Differences

Bromine vs. Other Halogens/Leaving Groups

The bromine atom in the target compound enables Suzuki-Miyaura or Ullmann couplings, whereas compounds with mesyl groups (e.g., mesylate 15 in ) favor nucleophilic substitutions (e.g., SN2 reactions) .

Nitro Group Utility

The nitro group in the target compound can be reduced to an amine for further derivatization, a pathway less accessible in compounds with electron-deficient substituents like cyano or acetyl groups (e.g., 7f in ) .

Biological Activity

Tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxylate functional group attached to an indole ring. Its molecular formula is C12H12BrN2O3, with a molecular weight of approximately 302.14 g/mol.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such inhibition can influence pharmacokinetics and toxicity profiles of other drugs.

- Anticancer Activity : Indole derivatives are known for their anticancer properties. This compound may induce apoptosis in cancer cells by affecting cell signaling pathways and gene expression.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Studies

In vitro studies have demonstrated that this compound shows significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : PC3 (prostate cancer) and DU145 (prostate cancer) cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating higher sensitivity in PC3 cells compared to DU145 cells. The compound induced G0/G1 phase arrest and chromatin condensation, suggesting its role as a cytotoxic agent .

Enzyme Interaction Studies

Research has indicated that this compound acts as both a substrate and inhibitor for several cytochrome P450 enzymes. This dual role highlights its importance in toxicological studies and drug development:

- Cytochrome P450 Inhibition : The compound's inhibition of CYP2D6 and CYP3A4 enzymes has implications for drug-drug interactions and personalized medicine approaches.

Q & A

Basic Research Questions

Q. What are the optimal strategies for protecting the indole NH group during the synthesis of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate?

- Methodological Answer : The NH group of indole derivatives is typically protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP). This method prevents unwanted side reactions during subsequent functionalization steps (e.g., bromination or nitration). For example, in analogous compounds, protection under anhydrous conditions at 0–25°C in dichloromethane (DCM) yields >95% Boc-protected intermediates .

Q. How can spectroscopic techniques (NMR, X-ray) confirm the regioselectivity of bromine and nitro substituents in this compound?

- Methodological Answer :

- NMR : - and -NMR can identify substituent positions via coupling patterns and chemical shifts. For instance, the deshielded aromatic proton adjacent to the nitro group typically appears as a singlet due to electron withdrawal.

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures to confirm substituent positions. A recent study on tert-butyl indole derivatives resolved bond lengths and angles with precision (R-factor < 0.05), validating regiochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at –20°C to prevent decomposition.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent toxic fume release .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group enhances solubility in nonpolar solvents but may hinder sterically demanding reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) on similar Boc-protected indoles show that electron-withdrawing substituents (e.g., nitro) activate the indole ring for electrophilic substitution, while bromine serves as a directing group. Explicit solvent modeling (e.g., DCM) is critical for accurate energy barrier predictions .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields for tert-butyl indole derivatives?

- Methodological Answer :

- Parameter Optimization : Vary reaction temperature, catalyst loading (e.g., Pd(PPh)), and solvent polarity. For example, nitration at –10°C in fuming HNO/HSO improves regioselectivity over room-temperature conditions .

- DFT Analysis : Compare transition-state energies for competing pathways. A study on tert-butyl triazinanes demonstrated that solvent interactions (explicit THF) stabilize equatorial conformers, reconciling discrepancies between solution and solid-state data .

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly design?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring motifs like dimers or chains. In related indole-carboxylates, nitro groups form C–H···O interactions, while bromine participates in halogen bonding. ORTEP-3 visualizes these networks, aiding in crystal engineering for functional materials .

Q. What role does this compound play in medicinal chemistry, particularly in antiviral drug discovery?

- Methodological Answer : Boc-protected indole derivatives serve as precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, tert-butyl 5-chloro-1H-indole-2-carboxylate was functionalized to yield compounds with sub-μM activity against HIV-1. The nitro and bromo groups enable further derivatization via Buchwald-Hartwig amination or Ullmann coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.